molecular formula C9H16F3NO2S B11760354 (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B11760354
M. Wt: 259.29 g/mol
InChI Key: LDDUBPWHLIKALL-UHFFFAOYSA-N
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Description

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a trifluoromethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl) as reagents . The reaction conditions often require a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.

Scientific Research Applications

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H16F3NO2S

Molecular Weight

259.29 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

InChI

InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)

InChI Key

LDDUBPWHLIKALL-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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